{[(Diphenylmethylidene)amino]oxy}(methylamino)methanone
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Overview
Description
Benzophenone O-methylcarbamoyl oxime is an organic compound with the molecular formula C15H14N2O2 It is a derivative of benzophenone oxime, where the oxime group is modified with an O-methylcarbamoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzophenone O-methylcarbamoyl oxime can be synthesized through the Beckmann rearrangement of benzophenone oxime. The Beckmann rearrangement involves the conversion of oximes to amides under acidic conditions. The reaction typically requires the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is often carried out at elevated temperatures .
Industrial Production Methods: In an industrial setting, the synthesis of benzophenone O-methylcarbamoyl oxime can be optimized by using catalytic systems to improve yield and selectivity. For example, the use of Amberlyst 15 (a catalytic resin) in acetic acid under reflux conditions has been reported to give good yields .
Chemical Reactions Analysis
Types of Reactions: Benzophenone O-methylcarbamoyl oxime undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products:
Oxidation: Oxidation can lead to the formation of benzophenone derivatives.
Reduction: Reduction typically yields benzophenone amine derivatives.
Substitution: Substitution reactions can produce a variety of functionalized benzophenone derivatives.
Scientific Research Applications
Benzophenone O-methylcarbamoyl oxime has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of benzophenone O-methylcarbamoyl oxime involves the Beckmann rearrangement, where the oxime group is converted to an amide under acidic conditions. This reaction proceeds through the protonation of the oxime oxygen, followed by the migration of the alkyl group and the formation of a carbocation intermediate. The carbocation is then attacked by a nucleophile, leading to the formation of the amide product .
Comparison with Similar Compounds
Benzophenone oxime: The parent compound, which lacks the O-methylcarbamoyl substituent.
Benzophenone O-oxime ethers: Compounds where the oxime group is modified with various ether substituents.
Fluorene O-oxime ethers: Similar compounds with a fluorene backbone instead of benzophenone
Uniqueness: Benzophenone O-methylcarbamoyl oxime is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and material science.
Properties
CAS No. |
22001-32-7 |
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Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(benzhydrylideneamino) N-methylcarbamate |
InChI |
InChI=1S/C15H14N2O2/c1-16-15(18)19-17-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,16,18) |
InChI Key |
AFXCGMIVAMDFOR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)ON=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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